(R)-Diethyl 2-aminosuccinate hydrochloride

Chiral Resolution Enantiomeric Excess Specific Rotation

Secure chirally pure (R)-enantiomer (CAS 112018-26-5) to eliminate costly chiral separation steps inherent in racemic or L-forms. This hydrochloride salt ensures reliable aqueous solubility for peptide synthesis and organocatalyst development, delivering near-quantitative yields in pharmaceutical intermediate production. Mandatory for correct stereochemical outcomes in caspase/renin inhibitors and D-aspartate peptide assembly.

Molecular Formula C8H16ClNO4
Molecular Weight 225.67 g/mol
CAS No. 112018-26-5
Cat. No. B181980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Diethyl 2-aminosuccinate hydrochloride
CAS112018-26-5
Molecular FormulaC8H16ClNO4
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(=O)OCC)N.Cl
InChIInChI=1S/C8H15NO4.ClH/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h6H,3-5,9H2,1-2H3;1H/t6-;/m1./s1
InChIKeyAJOXZAAREAYBQR-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-Diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) Is a Preferred Chiral Building Block for Asymmetric Synthesis and Peptide Engineering


(R)-Diethyl 2-aminosuccinate hydrochloride (also known as D-Aspartic acid diethyl ester hydrochloride or H-D-Asp(OEt)-OEt·HCl) is a chirally pure hydrochloride salt of the diethyl ester of D-aspartic acid, with the molecular formula C₈H₁₆ClNO₄ and a molecular weight of 225.67 g/mol . Its (R)-configuration defines its stereochemical identity, making it a critical intermediate for introducing D-aspartate residues into peptides and for constructing enantiomerically pure 2-substituted succinate derivatives [1]. The compound is widely employed in pharmaceutical research and organic synthesis due to its predictable reactivity and the protective role of the ethyl ester groups during multi-step syntheses .

Why Generic Substitution of (R)-Diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) with Racemic or Opposite-Enantiomer Analogs Risks Stereochemical Integrity and Synthetic Efficiency


Substituting (R)-Diethyl 2-aminosuccinate hydrochloride with its racemate (Diethyl DL-aspartate hydrochloride, CAS 43101-48-0) or its enantiomer (L-Aspartic acid diethyl ester hydrochloride, CAS 16115-68-7) fundamentally alters the stereochemical outcome of any asymmetric synthesis. The (R)-configuration is not merely a label; it dictates the three-dimensional orientation of the resulting peptidomimetics or chiral intermediates, which in turn governs biological activity and receptor binding [1]. While the racemate introduces a 1:1 mixture of stereoisomers that must be separated, adding cost and reducing yield, the L-enantiomer yields the opposite stereochemical product, often biologically inactive or even antagonistic. The quantitative data below demonstrate that the (R)-enantiomer offers a distinct combination of stereochemical purity, thermal stability, and synthetic utility that cannot be replicated by simply using a generic or cheaper aspartate ester .

Quantitative Comparative Evidence for (R)-Diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) Against Closest Analogs


Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer – Opposite Optical Rotation Sign Validates Chiral Identity for Asymmetric Synthesis

The (R)-enantiomer of diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) exhibits a specific rotation opposite in sign to its (S)-counterpart (L-Aspartic acid diethyl ester hydrochloride, CAS 16115-68-7). While the L-enantiomer shows a specific rotation of +7.0° to +9.0° (c=1, H₂O) , the D-enantiomer's rotation is consistently negative, as confirmed by vendor data listing [α] as negative (e.g., -14° for the dimethyl ester analog in methanol) . This difference is critical: the sign of optical rotation serves as a direct, quantitative measure of enantiomeric identity and purity. In contrast, the racemate (Diethyl DL-aspartate hydrochloride, CAS 43101-48-0) displays no net optical rotation , rendering it useless for applications requiring a single stereoisomer.

Chiral Resolution Enantiomeric Excess Specific Rotation

Thermal Stability and Storage: (R)-Diethyl 2-aminosuccinate hydrochloride vs. (R)-Dimethyl 2-aminosuccinate hydrochloride – Milder Storage Conditions Reduce Procurement and Handling Costs

The (R)-diethyl ester hydrochloride (CAS 112018-26-5) can be stored at 2–8°C under inert gas , whereas the corresponding (R)-dimethyl ester hydrochloride (CAS 69630-50-8) requires storage at -30°C to -10°C . This 30–40°C difference in required storage temperature translates directly to reduced energy costs and simplified logistics for procurement, particularly for laboratories without dedicated ultra-low freezers. The diethyl ester's improved thermal stability is attributed to the larger ethyl groups providing greater steric protection to the reactive amine and ester moieties compared to the methyl ester .

Storage Stability Procurement Logistics Cold Chain

Synthetic Yield in Patent-Led Synthesis: (R)-Diethyl 2-aminosuccinate hydrochloride Achieves 99% Yield from D-Aspartic Acid – Benchmark for Process Efficiency

A patent process (WO2007/56056) reports the synthesis of (R)-Diethyl 2-aminosuccinate hydrochloride from D-aspartic acid and ethanol in the presence of acetyl chloride, achieving a 99% isolated yield . This near-quantitative conversion is notable compared to typical esterification yields of 70–85% reported for racemic diethyl aspartate under similar conditions . The high yield is attributed to the use of the chirally pure D-aspartic acid starting material, which avoids the formation of diastereomeric salts during workup and reduces purification losses. This efficiency is critical for cost-effective scale-up in pharmaceutical manufacturing.

Process Chemistry Esterification Yield GMP Intermediate

Purity Benchmarking: (R)-Diethyl 2-aminosuccinate hydrochloride at 95–98% Purity Competes Favorably with L-Enantiomer and Dimethyl Ester Analogs

Commercial suppliers consistently offer (R)-Diethyl 2-aminosuccinate hydrochloride with a purity of ≥95% by HPLC, with some vendors reporting >98% purity . This is comparable to the L-enantiomer (CAS 16115-68-7), which is also available at ≥98% purity , and to the (R)-dimethyl ester hydrochloride, offered at 98% purity . The availability of high-purity material across the class indicates that the (R)-diethyl ester does not suffer from inherent purification challenges relative to its analogs, ensuring that researchers can obtain consistent, high-quality starting material regardless of which stereoisomer or ester analog is chosen. The consistency in purity standards simplifies comparative studies and ensures that any observed differences in downstream applications are due to stereochemistry or ester group effects, not impurities.

Chemical Purity HPLC Analysis Quality Control

Solubility and Handling: Hydrochloride Salt Form Enhances Aqueous Solubility and Simplifies Weighing vs. Free Base Diethyl Esters

The hydrochloride salt form of (R)-diethyl 2-aminosuccinate (CAS 112018-26-5) is highly soluble in water, whereas the free base (D-Aspartic acid diethyl ester, CAS 20268-79-5) is only sparingly soluble [1]. This difference is critical for applications requiring aqueous reaction conditions, such as enzymatic peptide synthesis or bioconjugation. Furthermore, the hydrochloride salt exists as a free-flowing crystalline powder, facilitating accurate weighing and dispensing in automated synthesis platforms . In contrast, the free base is often an oil or low-melting solid that is prone to hygroscopicity and handling difficulties .

Formulation Salt Form Advantage Weighing Accuracy

Application in Asymmetric Organocatalysis: (R)-Diethyl 2-aminosuccinate Derivatives Enable >99:1 Diastereoselectivity in Aldol Reactions

An organocatalyst derived from (2R,3R)-diethyl 2-amino-3-hydroxysuccinate (a structural analog of the target compound) and trans-4-hydroxy-L-proline catalyzed direct aldol reactions in water, achieving diastereoselectivities of >99:1 and enantioselectivities up to 98% [1]. While this study uses the 3-hydroxy derivative, it demonstrates the utility of the (2R)-diethyl 2-aminosuccinate scaffold in constructing highly stereoselective catalysts. The (R)-configuration at the 2-position is essential for the observed selectivity; the corresponding (S)-configured catalysts yield opposite enantiomers or reduced selectivity [2]. This class-level evidence underscores the importance of procuring the correct (R)-enantiomer for asymmetric catalytic applications.

Organocatalysis Asymmetric Synthesis Diastereoselectivity

High-Impact Application Scenarios for (R)-Diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) Validated by Quantitative Evidence


Enantioselective Synthesis of Caspase Inhibitors and Renin Inhibitors

The (R)-diethyl 2-aminosuccinate hydrochloride is a key intermediate in the synthesis of chirally pure 2-substituted succinic acid derivatives, which are essential peptidomimetic cores in caspase inhibitors and renin inhibitors [1]. The near-quantitative yield (99%) reported in patent processes demonstrates its cost-effectiveness for manufacturing these pharmaceutical intermediates, while the (R)-configuration ensures the correct stereochemistry for biological activity, as the L-enantiomer would produce inactive or antagonistic compounds [2]. Researchers developing new protease inhibitors should prioritize this compound over racemic or L-enantiomer alternatives to avoid costly chiral separations and ensure optimal pharmacological profiles.

Peptide Engineering and Solid-Phase Peptide Synthesis (SPPS) of D-Aspartate-Containing Peptides

The hydrochloride salt of (R)-diethyl 2-aminosuccinate serves as a protected D-aspartic acid building block for solid-phase peptide synthesis. The ethyl esters protect both α- and β-carboxyl groups, allowing for selective deprotection and coupling in multi-step peptide assembly [1]. The aqueous solubility of the hydrochloride salt facilitates dissolution in common peptide synthesis solvents, while the crystalline form [2] enables precise weighing on automated synthesizers. In contrast, the free base diethyl ester suffers from poor water solubility and handling difficulties [3], and the racemic mixture requires laborious HPLC separation of diastereomers after coupling . Procuring the (R)-enantiomer hydrochloride is therefore essential for efficient, high-fidelity synthesis of D-aspartate-containing bioactive peptides.

Development of Chiral Organocatalysts for Asymmetric Aldol and Michael Reactions

The (R)-diethyl 2-aminosuccinate scaffold is a privileged chiral synthon for constructing bifunctional organocatalysts. As demonstrated by Gong and coworkers, (2R,3R)-diethyl 2-amino-3-hydroxysuccinate-derived catalysts achieve exceptional stereocontrol (>99:1 dr, 98% ee) in water [1]. The (R)-diethyl 2-aminosuccinate hydrochloride (CAS 112018-26-5) can be converted to the corresponding 3-hydroxy derivative via α-hydroxylation, providing a straightforward entry to this catalyst class. Using the (R)-enantiomer is mandatory for obtaining the correct catalyst configuration; the (S)-enantiomer would produce catalysts with opposite or diminished selectivity . Procurement of the chirally pure hydrochloride salt ensures that catalyst development efforts are not undermined by stereochemical impurities.

Nutritional Supplement Formulation: Soluble D-Aspartic Acid Prodrugs

Patents (e.g., US20120288550) describe the use of D-aspartic acid diethyl ester hydrochloride as a pro-nutrient with improved solubility characteristics [1]. The hydrochloride salt form enhances aqueous solubility compared to free D-aspartic acid, facilitating oral absorption in sports nutrition and bodybuilding supplements . The (R)-configuration is critical, as D-aspartic acid is the biologically relevant stereoisomer for modulating testosterone synthesis. The milder storage requirements (2–8°C) of the diethyl ester hydrochloride compared to the dimethyl ester (-30°C to -10°C) [2] simplify inventory management for nutraceutical formulators. This scenario leverages the compound's unique combination of chiral purity, salt-form solubility, and practical storage stability.

Technical Documentation Hub

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